REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[O:6][C:7]([CH2:10][C:11]([O:13]C)=[O:12])=[CH:8][CH:9]=1)=[O:4].[OH-].[Na+]>CO>[C:11]([CH2:10][C:7]1[O:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][CH:8]=1)([OH:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(=CC1)CC(=O)OC
|
Name
|
|
Quantity
|
2.78 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure and 2.78 mL of 1N HCl
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC1=CC=C(O1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |